Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-
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Description
Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- is a useful research compound. Its molecular formula is C17H26N2O5S and its molecular weight is 370.46. The purity is usually 95%.
BenchChem offers high-quality Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study demonstrated the synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, similar in structure to the compound , through a one-pot synthesis approach. These compounds were characterized using various methods including X-ray crystallography (Li et al., 2014).
- Another research focused on the structural characterization of three spiro[pyrrolidine-2,3′-oxindoles], closely related to the queried compound. Their structures were elucidated using NMR, ESI mass spectrometry, and single-crystal X-ray structural analysis (Laihia et al., 2006).
Chemical Properties and Reactions
- A study reported the atom economic synthesis of novel dispiro compounds related to the spiro[pyrrolidine] class. These compounds were evaluated for their acetylcholinesterase (AChE) inhibitory activity, indicating potential applications in biological studies (Sivakumar et al., 2013).
- Research into the synthesis of pyrido[2,1-b]thiazines, a category encompassing the compound , showcased methods for creating substituted derivatives, providing insights into the compound’s chemical reactivity and potential applications (Dyachenko & Chernega, 2007).
Potential Biological and Medicinal Applications
- A study described the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. This could suggest potential biomedical applications for the compound (Chen et al., 2009).
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-methyl (4R,7R,8aR)-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-1',4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-16(2,3)24-15(22)18-8-5-7-17(18)10-12-19(14(17)21)11(6-9-25-12)13(20)23-4/h11-12H,5-10H2,1-4H3/t11-,12-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBOEBYKTZRFHL-PSTGCABASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC3N(C2=O)C(CCS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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